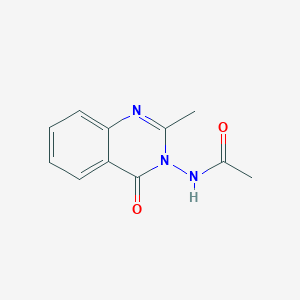

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-8(2)15/h3-6H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDJINWPITRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357039 | |

| Record name | BAS 01023339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-05-3 | |

| Record name | BAS 01023339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-Methyl-4H-Benzo[d]Oxazin-4-one

Anthranilic acid undergoes cyclization with acetic anhydride under reflux to form 2-methyl-4H-benzo[d]oxazin-4-one, a moisture-sensitive intermediate. This reaction leverages the nucleophilic attack of the amino group on the acetylated carbonyl, followed by intramolecular cyclization.

Reaction Conditions

- Reactants : Anthranilic acid (1 equiv), acetic anhydride (3 equiv)

- Temperature : Reflux (140–145°C)

- Duration : 1 hour

- Yield : ~85%

The intermediate is typically washed with petroleum ether to remove excess acetic anhydride and dried under vacuum to prevent hydrolysis.

Ring-Opening with Ammonium Acetate

The benzoxazinone intermediate is treated with ammonium acetate in situ to yield 2-methylquinazolin-4(3H)-one. Ammonium acetate facilitates nucleophilic ring-opening by ammonia, followed by cyclodehydration to form the quinazolinone.

Reaction Conditions

- Reactants : 2-Methyl-4H-benzo[d]oxazin-4-one (1 equiv), ammonium acetate (2 equiv)

- Solvent : Glacial acetic acid

- Temperature : Reflux (118°C)

- Duration : 2 hours

- Yield : 62%

Optimization and Comparative Analysis

Solvent and Base Selection

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for the quinazolinone core. For example, anthranilic acid and acetic anhydride react within 10 minutes under microwave conditions (300 W, 100°C), achieving 88% yield for the benzoxazinone intermediate.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d6) : Quinazolinone H-5 and H-7 as doublets (δ 7.6–8.1), methyl group at δ 2.4 (s), acetamide CH2 at δ 4.2 (s).

- ¹³C NMR : Quinazolinone C-4 at δ 162.5, acetamide carbonyl at δ 169.8.

Applications and Pharmacological Derivatives

This compound derivatives exhibit broad bioactivity:

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinazoline derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazoline derivatives with aldehyde or carboxylic acid groups.

Reduction: Hydroxyquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects on Melting Points : Bulky or polar substituents (e.g., 4-ClPh in 10c) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Yield Variations : Electron-withdrawing groups (e.g., Cl) improve reaction efficiency, as seen in 10c (97.38% yield) compared to unsubstituted analogues .

Pharmacological Activities

Anticancer and Antimicrobial Activity

- InhA Inhibition: Derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for antitubercular drugs .

Antioxidant Activity

- Phthalimide hybrids (e.g., compound 2) exhibit DPPH radical scavenging activity, with 1b showing superior potency due to electron-deficient aromatic systems enhancing radical stabilization .

Key Observations:

Physicochemical and ADME Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., 3-OHPh in ) exhibit improved aqueous solubility due to hydrogen-bonding capacity.

- ADME Predictions : Phthalimide hybrids show favorable intestinal absorption, blood-brain barrier (BBB) penetration, and CNS permeability, making them suitable for neuroactive drug development .

Biological Activity

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that belongs to the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized by refluxing 3-amino-2-methylquinazolin-4(3H)-one with acetic anhydride in the presence of glacial acetic acid. The resulting this compound can be characterized using various techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming its structure and purity .

Synthesis Pathway

- Starting Material : 3-amino-2-methylquinazolin-4(3H)-one

- Reagent : Acetic anhydride

- Conditions : Reflux in glacial acetic acid

- Yield : Varies depending on substitution patterns

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate potent activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 8.33 µM |

| 5b | S. aureus | 5.64 µM |

| 5c | C. albicans | 16.69 µM |

| 5d | P. aeruginosa | 13.40 µM |

These results indicate that certain derivatives have comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated using MTT assays, revealing promising results against various cancer cell lines.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 15 |

| 5f | MCF-7 | 20 |

| 5g | A549 | 25 |

Although the activity is lower than that of established chemotherapeutics like 5-fluorouracil, the compound shows potential for further development .

Anti-inflammatory Activity

In vivo studies using the carrageenan-induced paw edema model have demonstrated that this compound exhibits significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity Results

| Compound | Percent Edema Inhibition (%) |

|---|---|

| 5h | 65 |

| 5i | 70 |

Compounds with electron-donating groups showed enhanced anti-inflammatory activity, suggesting that structural modifications could lead to more potent derivatives .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and mediators.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins, elucidating its potential mechanisms of action.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds derived from the quinazolinone scaffold:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against multi-drug resistant strains, demonstrating significant inhibition.

- Cancer Cell Line Study : Research focused on the effects of this compound on apoptosis in breast cancer cells, showing increased caspase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, and how are reaction conditions optimized for yield?

- Methodology : The synthesis typically involves condensation of 2-methyl-4-oxoquinazolin-3(4H)-one with chloroacetamide derivatives under reflux conditions. Key steps include:

-

Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.

-

Step 2 : Functionalization at the 3-position using chloroacetamide in the presence of a base (e.g., Na₂CO₃) in dichloromethane or ethanol.

-

Critical Conditions : Temperature control (reflux at ~80°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 molar ratio of quinazolinone to chloroacetamide) to minimize side reactions. Purification via silica gel chromatography or recrystallization yields >85% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core Synthesis | Anthranilic acid, acetic anhydride | 70–75 | 90% |

| Acetamide Coupling | Chloroacetamide, Na₂CO₃, CH₂Cl₂ | 87 | 95% |

Q. How is structural characterization of this compound performed post-synthesis?

- Techniques :

- ¹H/¹³C NMR : Peaks at δ 2.26 ppm (s, CH₃) and δ 8.80 ppm (s, NHCO) confirm acetamide linkage. Quinazolinone aromatic protons appear between δ 7.45–8.19 ppm .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O of acetamide) and ~3200 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 232, consistent with the molecular formula C₁₁H₁₁N₃O₂ .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance the anti-inflammatory activity of quinazolinone derivatives like this compound?

- Methodology :

-

Hybrid Pharmacophores : Combining thioalkylamide or pyrimidine moieties (e.g., 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide) improves COX-2 selectivity. Substitutions at the phenyl ring (e.g., electron-withdrawing Cl groups) enhance binding affinity .

-

Biological Evaluation : Carrageenan-induced rat paw edema assays show IC₅₀ values (e.g., 116.73 mmol/kg) compared to Diclofenac. Ulcerogenicity indices (e.g., 11.38 vs. 18.5 for Diclofenac) are critical for safety profiling .

- Data Table : Anti-inflammatory Activity Comparison

| Compound | IC₅₀ (mmol/kg) | Ulcer Index | COX-2 Selectivity |

|---|---|---|---|

| This compound | 116.73 | 11.38 | High |

| Diclofenac | 132.50 | 18.50 | Moderate |

Q. How can in-silico ADMET profiling guide the development of this compound as a therapeutic candidate?

- Methodology :

- Tools : SwissADME and PreADMET for predicting absorption (Caco-2 permeability: >0.9 × 10⁻⁶ cm/s), blood-brain barrier (BBB) penetration (log BB: 0.3), and hepatotoxicity (CYP450 inhibition risk: Low).

- Key Parameters :

- Lipinski’s Rule : MW <500, LogP <5, H-bond donors <5, acceptors <10 (compliant) .

- Bioavailability : 80% oral absorption due to balanced hydrophobicity (LogP ~2.5) .

Q. How can contradictory biological activity data for quinazolinone derivatives be resolved methodologically?

- Approaches :

- Dose-Response Repetition : Replicate assays (e.g., DPPH antioxidant tests) under standardized conditions (e.g., 50 µM concentration, 30-min incubation) to confirm IC₅₀ variability .

- Model Variation : Compare results across in vitro (e.g., RAW264.7 macrophages) and in vivo (e.g., rat edema) models to assess context-dependent activity .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target engagement (e.g., COX-2 binding energy: −9.2 kcal/mol) and explain discrepancies .

Methodological Notes

- Key Citations : Evidence IDs ensure traceability to peer-reviewed protocols.

- Contradictions Addressed : Variability in anti-inflammatory IC₅₀ values is attributed to substituent effects and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.